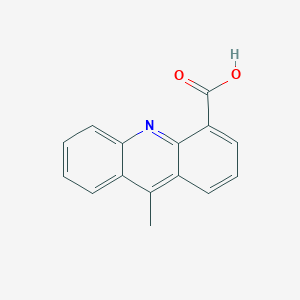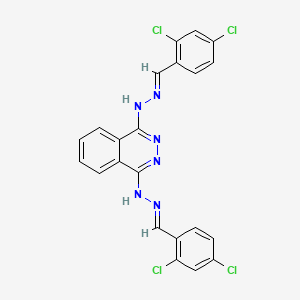
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is a complex organic compound with the molecular formula C22H14Cl4N6 It is known for its unique structure, which includes two 2,4-dichlorobenzylidene groups attached to a phthalazine core via hydrazinyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 1,4-dihydrazinylphthalazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkages, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The chlorinated benzylidene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone linkages.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: Research has indicated potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components, such as proteins and nucleic acids. The compound’s hydrazone linkages may facilitate binding to specific molecular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
2-(2-(Substituted benzylidene)hydrazinyl)-N′-(substituted benzylidene)-6-chloropyridine-4-carbohydrazide: These compounds share similar hydrazone linkages and benzylidene groups but differ in their core structures.
2-Arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl)hydrazines: These compounds also contain hydrazone linkages and arylidene groups but are based on a pyrimidine core.
Uniqueness
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is unique due to its phthalazine core, which imparts distinct chemical and biological properties. The presence of two 2,4-dichlorobenzylidene groups enhances its reactivity and potential for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
27702-21-2 |
|---|---|
分子式 |
C22H14Cl4N6 |
分子量 |
504.2 g/mol |
IUPAC名 |
1-N,4-N-bis[(E)-(2,4-dichlorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H14Cl4N6/c23-15-7-5-13(19(25)9-15)11-27-29-21-17-3-1-2-4-18(17)22(32-31-21)30-28-12-14-6-8-16(24)10-20(14)26/h1-12H,(H,29,31)(H,30,32)/b27-11+,28-12+ |
InChIキー |
BOSNPRPXIPPMRV-NXMZODBASA-N |
異性体SMILES |
C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=C(C=C(C=C3)Cl)Cl)NN=CC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







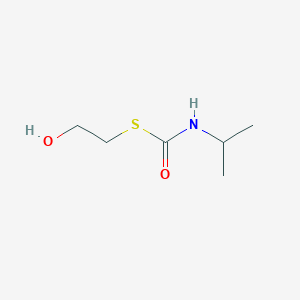
![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
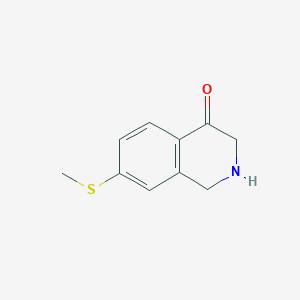
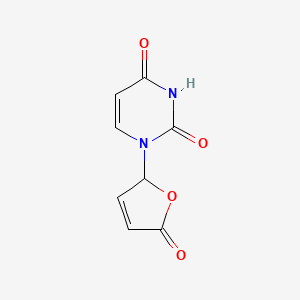
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
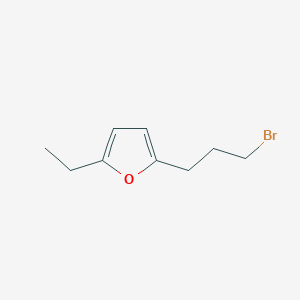
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
